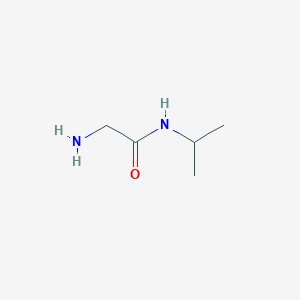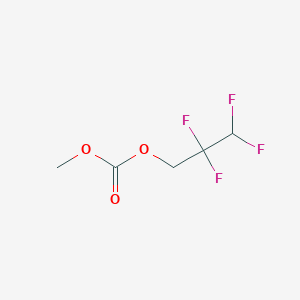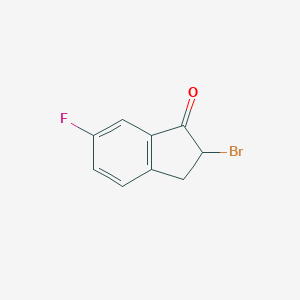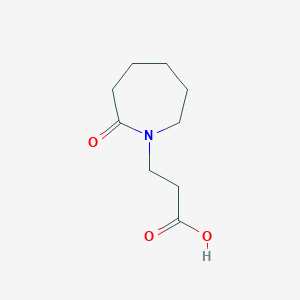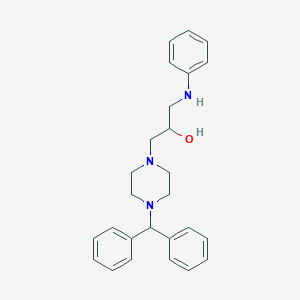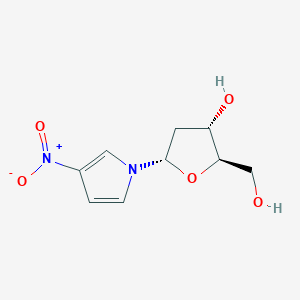
1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole
Overview
Description
1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole is a synthetic nucleoside analog This compound is structurally characterized by a pyrrole ring substituted with a nitro group and a deoxyribose sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole typically involves the glycosylation of a pyrrole precursor with a protected deoxyribose derivative. The reaction conditions often include the use of Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the glycosylation reaction. The deprotection of the sugar moiety is then carried out under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the product. The final compound is typically purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophilic reagents such as halogens or nitrosonium ions can be used.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or enzymatic conditions using glycosidases.
Major Products
Reduction: 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-amino-1H-pyrrole.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Hydrolysis: Deoxyribose sugar and pyrrole derivatives.
Scientific Research Applications
1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of diagnostic tools and biosensors.
Mechanism of Action
The mechanism of action of 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole involves its incorporation into DNA during replication. The presence of the nitro group can lead to the formation of DNA adducts, which interfere with DNA polymerase activity and result in the inhibition of DNA synthesis. This compound can also induce DNA strand breaks and trigger apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-amino-1H-pyrrole: A reduced form of the compound with an amino group instead of a nitro group.
1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-4-hydroxytetrahydro-2(1H)-pyrimidinone: A structurally similar nucleoside analog with a pyrimidinone ring.
Uniqueness
1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to form DNA adducts and induce apoptosis makes it a valuable tool in cancer research and therapeutic development.
Properties
IUPAC Name |
(2R,3S,5S)-2-(hydroxymethyl)-5-(3-nitropyrrol-1-yl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-5-8-7(13)3-9(16-8)10-2-1-6(4-10)11(14)15/h1-2,4,7-9,12-13H,3,5H2/t7-,8+,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETFHJRYOTYZFD-YIZRAAEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=C2)[N+](=O)[O-])CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=CC(=C2)[N+](=O)[O-])CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935607 | |
| Record name | 1-(2-Deoxypentofuranosyl)-3-nitro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157066-48-3 | |
| Record name | 3-Nitropyrrole 2'-deoxyribonucleoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157066483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxypentofuranosyl)-3-nitro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


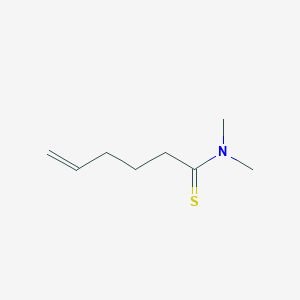

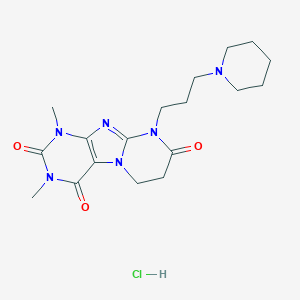
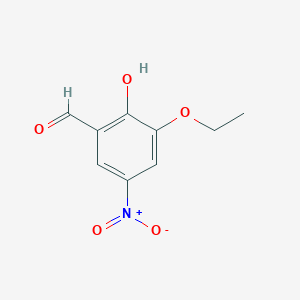
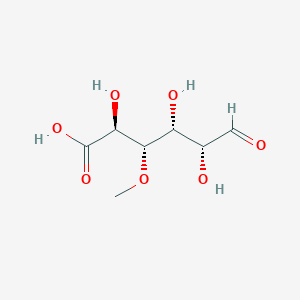
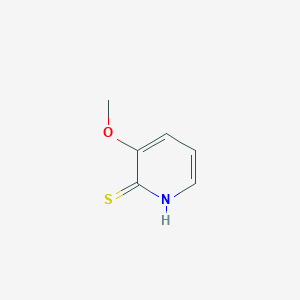

![3,6-Dimethylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B117486.png)
